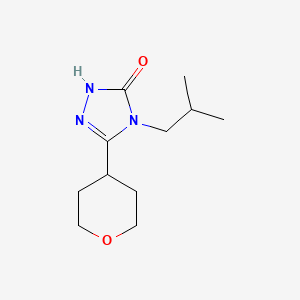
4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as MPDT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolone family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods : The synthesis of 1,2,3-triazole derivatives, including those with similar structural features, often involves click chemistry or multi-component reactions. These methods are valued for their efficiency and the ability to introduce diverse functional groups, offering a platform for creating compounds with potential biological activities or material properties (Ahmed et al., 2016).
Physicochemical Properties : Studies on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives highlight their physicochemical properties, including redox potentials, lipophilicity, and electrostatic potential, which are crucial for their application in medicinal chemistry and materials science (Yüksek et al., 2015).
Applications in Material Science
Coordination Chemistry : Oxazoline and triazole derivatives find applications in coordination chemistry, serving as ligands in transition metal complexes. These complexes are utilized in asymmetric catalysis, contributing to the synthesis of chiral molecules (Gómez et al., 1999).
Polymer Science : The synthesis of block copolymers from oxazolines, including derivatives similar to the target compound, demonstrates their utility in designing novel polymeric materials. These materials exhibit unique phase transition behavior and have potential applications in drug delivery systems (Contreras et al., 2015).
Biomedical Research
Antimicrobial Agents : Some 1,2,3-triazole derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or disinfectants. The design and synthesis of these compounds involve strategies to enhance their activity against specific bacterial or fungal strains (Bhat et al., 2016).
Anticorrosion Agents : Triazole derivatives also serve as anticorrosion agents for metals in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, reducing corrosion rates (Rahmani et al., 2019).
properties
IUPAC Name |
4-(2-methylpropyl)-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)7-14-10(12-13-11(14)15)9-3-5-16-6-4-9/h8-9H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFKTNVTIBNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

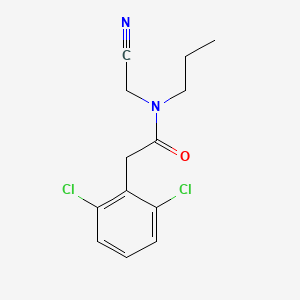
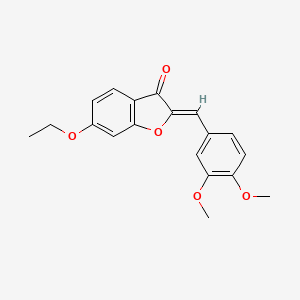
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
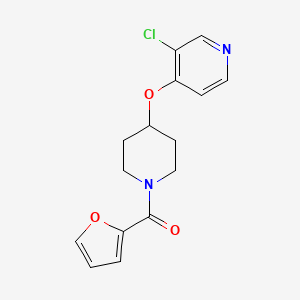
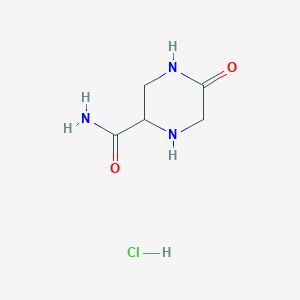
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

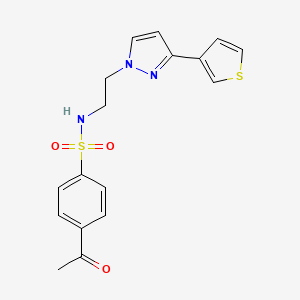
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819898.png)

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)